L-Arginyl-L-phenylalanine Acetate Salt

Description

L-Arginyl-L-phenylalanine Acetate Salt (CAS 79220-29-4) is a dipeptide compound composed of the amino acids L-arginine and L-phenylalanine, stabilized as an acetate salt. Its molecular formula is C₁₇H₂₇N₅O₅·C₂H₄O₂, with a molecular weight of 457.5 g/mol (free base: 345.4 g/mol). The compound is characterized by its zwitterionic structure, combining the basic guanidinium group of arginine and the aromatic side chain of phenylalanine. It is commonly utilized in biochemical research, peptide synthesis, and as a precursor in pharmaceutical formulations due to its stability and solubility in aqueous solutions .

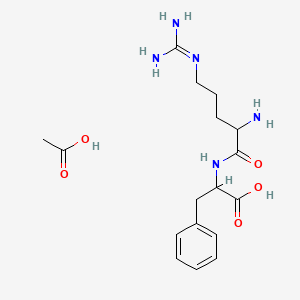

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCGKDWKVVHIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000346 | |

| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79220-29-4 | |

| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginyl-L-phenylalanine Acetate Salt typically involves the coupling of L-arginine and L-phenylalanine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) , along with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-Arginyl-L-phenylalanine Acetate Salt can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form nitric oxide (NO) and citrulline.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the compound.

Substitution: The acetate group can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used.

Substitution: Substitution reactions may involve reagents like sodium acetate (NaOAc) or other acetate salts.

Major Products Formed

Oxidation: Nitric oxide (NO) and citrulline.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the anion used.

Scientific Research Applications

L-Arginyl-L-phenylalanine Acetate Salt has a wide range of applications in scientific research:

Chemistry: Used as a standard in mass spectrometry for peptide analysis.

Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production.

Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Arginyl-L-phenylalanine Acetate Salt involves its interaction with various molecular targets and pathways:

Nitric Oxide Production: The arginine residue is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule.

Protein Interactions: The phenylalanine residue can interact with hydrophobic pockets in proteins, influencing protein folding and function.

Comparison with Similar Compounds

L-Arginine L-Aspartate (CAS 7675-83-4)

- Molecular Formula : C₁₀H₂₀N₄O₆

- Key Differences :

- Replaces phenylalanine with aspartate, introducing a carboxylic acid group.

- Applications: Primarily used in dietary supplements for fatigue reduction and nitric oxide modulation.

- Safety : Requires stringent eye protection (P280) and post-exposure washing (P264), similar to L-arginyl-L-phenylalanine acetate .

| Property | L-Arginyl-L-phenylalanine Acetate | L-Arginine L-Aspartate |

|---|---|---|

| CAS Number | 79220-29-4 | 7675-83-4 |

| Solubility | High in water | Moderate in water |

| Primary Applications | Peptide synthesis, research | Dietary supplements |

Amino Acid Salts

L-Arginine Acetate (CAS 71173-62-1)

- Molecular Formula : C₆H₁₄N₄O₂·C₂H₄O₂

- Key Differences: A single amino acid salt without a peptide bond. Purity: 98.0–101.0% (dried basis), meeting pharmaceutical-grade standards. Applications: Buffering agent in cell culture media and intravenous formulations .

Functional Analogs: Sweeteners and Peptide Derivatives

Advantame Acid Derivatives

- Example : N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartyl]-L-phenylalanine

- Key Differences: Contains methoxy and hydroxy phenyl groups for sweetening. Regulatory Standards: ≤1% impurities (FAO/WHO), with strict limits on residual solvents (methanol ≤500 mg/kg) .

| Property | L-Arginyl-L-phenylalanine Acetate | Advantame Acid Derivatives |

|---|---|---|

| Residual Solvents | Not specified | Methanol ≤500 mg/kg |

| Specific Rotation | Not reported | -45° to -38° (ethanol) |

Complex Peptide Chains

Apelin-17 Trifluoroacetate Salt

- Structure: 17-amino acid peptide with multiple arginine and phenylalanine residues.

- Key Differences :

H-Phe-Met-Arg-Phe-NH₂ Acetate (CAS 152165-14-5)

- Molecular Formula : C₂₉H₄₂N₈O₄S

- Key Differences :

Research Findings and Quality Control

- Purity Standards : L-arginyl-L-phenylalanine acetate lacks explicit purity thresholds in public records, but analogous compounds like L-arginine acetate adhere to 98.0–101.0% assay ranges .

- Safety Protocols : Similar to L-arginine L-aspartate, eye exposure requires immediate flushing (P305+P351+P338) and medical consultation if irritation persists .

- Analytical Documentation: Certificates of Analysis (COAs) are critical for verifying batch-specific data, as highlighted by Santa Cruz Biotechnology’s protocols .

Biological Activity

L-Arginyl-L-phenylalanine acetate salt, a dipeptide formed from the amino acids L-arginine and L-phenylalanine, has garnered attention for its potential biological activities. This article reviews its solubility, transport mechanisms, therapeutic applications, and specific case studies highlighting its efficacy.

Chemical Structure : this compound is composed of two amino acids linked by a peptide bond. The presence of both a basic amino acid (arginine) and an aromatic amino acid (phenylalanine) influences its solubility and biological interactions.

Solubility Studies : Research indicates that the solubility of amino acids in various salt solutions can significantly affect their biological activity. For instance, the solubility of phenylalanine is influenced by the ionic environment, with different salts exhibiting varying salting-in and salting-out effects. In particular, studies have shown that the solubility of phenylalanine increases in solutions containing nitrate ions compared to chloride ions .

| Amino Acid | pKa (COOH) | pKa (NH2) | Charge at pH 7 |

|---|---|---|---|

| Arginine | 2.17 | 9.04 | +1 |

| Phenylalanine | 1.83 | 9.13 | 0 |

2.1 Transport Mechanisms

This compound is transported across cell membranes primarily through the L-type amino acid transporter (LAT1), which plays a crucial role in the uptake of essential amino acids into cells, including cancer cells . This transport mechanism is vital for maintaining cellular homeostasis and facilitating metabolic processes.

2.2 Therapeutic Applications

The compound has been investigated for its potential therapeutic effects, particularly in enhancing protein solubility and refolding during biopharmaceutical formulations. Arginine's role in reducing protein aggregation and enhancing solubility has been well-documented, making it a valuable component in therapeutic protein formulations .

Case Studies :

- A study demonstrated that L-arginine significantly improved the solubility of therapeutic proteins, reducing aggregation rates during storage .

- Another case highlighted its application in cancer treatment, where L-arginine derivatives were shown to enhance drug delivery by improving the permeability of cancer cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The cationic nature of arginine contributes to antimicrobial properties by disrupting bacterial membranes, particularly against Gram-negative bacteria due to electrostatic interactions with negatively charged lipids .

- Immunomodulation : Arginine is known to play a role in immune response modulation. It enhances nitric oxide production, which is crucial for immune cell function .

4. Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:

Q & A

Q. Table 1: Synthesis Method Comparison

| Method | Purity Yield | Key Challenges | References |

|---|---|---|---|

| SPPS | ≥90% | Deprotection efficiency for arginine | |

| Solution-phase | 75–85% | Byproduct removal during purification |

Basic Question: How can researchers verify the structural integrity of this compound?

Methodological Answer:

Use orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm backbone connectivity via H and C NMR. For example, phenylalanine’s aromatic protons (δ 7.2–7.4 ppm) and arginine’s δ-guanidino protons (δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion [M+H] at m/z 335.2 (free base) and acetate adducts .

- HPLC Purity Testing: Use a C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients. Retention time consistency (±0.2 min) indicates batch reproducibility .

Advanced Question: How should researchers design stability studies for this compound under varying experimental conditions?

Methodological Answer:

Adopt a factorial design to assess:

- Temperature: Store aliquots at –20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation). Monitor via HPLC for decomposition products (e.g., free arginine) .

- pH Stability: Prepare buffers (pH 3–8) and incubate samples for 24–72 hours. Use acetate buffer (pH 4.6) as a control, as it mimics common storage conditions .

- Oxidative Stress: Add 0.1% HO and track degradation kinetics via UV-Vis at 220 nm (peptide bond absorbance) .

Q. Table 2: Stability Study Parameters

| Condition | Test Range | Analytical Endpoint | References |

|---|---|---|---|

| Temperature | –20°C to 40°C | HPLC purity <95% failure | |

| pH | 3.0–8.0 | Precipitation or MS adducts |

Advanced Question: How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

Address discrepancies through:

- Dose-Response Reproducibility: Test across multiple cell lines (e.g., HEK293 vs. Caco-2) to rule out cell-specific effects. Use standardized viability assays (MTT or resazurin) .

- Counterion Confounding: Compare acetate salt vs. trifluoroacetate salt bioactivity, as residual TFA in synthesis can inhibit cellular processes .

- Batch-to-Batch Variability: Implement QC protocols (e.g., endotoxin testing via LAL assay) to exclude contamination .

Basic Question: What buffer systems are optimal for studying this compound in biochemical assays?

Methodological Answer:

Use acetate-based buffers for compatibility:

- pH 4.6 Buffer: 0.1 M sodium acetate + acetic acid. Ideal for solubility and preventing aggregation .

- High-Ionic-Strength Buffers: Add 0.15 M NaCl to mimic physiological conditions. Avoid phosphate buffers (risk of arginine precipitation) .

Advanced Question: What experimental strategies mitigate hygroscopicity challenges during handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.